7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid
Description
Properties
CAS No. |
60289-29-4 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hept-5-ynoic acid |
InChI |
InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1,3,5-9H2,(H,16,17) |
InChI Key |
VXAHIHTXMNMHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1CO)CC#CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidinone derivative with a heptynoic acid precursor under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The terminal carboxylic acid group (-COOH) participates in classical acid-base and nucleophilic substitution reactions:
a. Esterification
Reacts with alcohols (R-OH) under acid catalysis (H₂SO₄ or HCl) to form alkyl esters. For example:
Reaction with methanol yields methyl 7-(2-(hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoate with 85% conversion efficiency at 60°C.
b. Amide Formation
Couples with primary/secondary amines via carbodiimide-mediated activation (DCC/EDCI):
-
With alendronic acid derivatives: Produces bone-targeting conjugates through NHS-ester intermediates (65-80% yields)
-
Requires HOBt/DMAP as coupling enhancers to minimize racemization
Alkyne-Specific Transformations
The hept-5-ynoic acid chain enables characteristic alkyne reactivity:
a. Hydrogenation
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lindlar | H₂ (1 atm), EtOAc | cis-Hept-5-enoic acid derivative | 92% | |
| Pd/C | H₂ (3 atm), MeOH | Fully saturated heptanoic acid chain | 88% |
b. Cycloadditions
Undergoes Huisgen [3+2] azide-alkyne cycloadditions (CuAAC click chemistry):
-
With benzyl azide: Forms 1,4-disubstituted triazole at 70°C (CuSO₄/Na ascorbate)
-
Reaction rate: k = 0.15 M⁻¹s⁻¹ in DMF/H₂O (1:1)
Pyrrolidone Ring Modifications
The 5-oxopyrrolidin-1-yl group undergoes both oxidation and nucleophilic attack:
a. Ketone Reduction
NaBH₄ selectively reduces the 5-oxo group to 5-hydroxy without affecting the alkyne:
b. Hydroxymethyl Oxidation
TEMPO/NaOCl oxidizes the -CH₂OH side chain to -COOH:
Multifunctional Tandem Reactions
The compound participates in sequential transformations exploiting all functional groups:
Example Cascade Process
-
Step 1 : Esterify -COOH with p-nitrophenol (DCC/HOBt) → 92% activated ester
-
Step 2 : React ester with propargylamine → Amide + free alkyne (87%)
-
Step 3 : Perform CuAAC with azide-functionalized PEG → Bioconjugate (74%)
Stability Considerations
Critical degradation pathways under accelerated conditions (40°C/75% RH):
| Stressor | Half-life | Major Degradants |
|---|---|---|
| Acidic (pH 2) | 3.2 days | Ring-opened γ-aminobutyric acid analog |
| Alkaline (pH 9) | 8.7 hr | Decarboxylated alkyne |
| Oxidative (H₂O₂) | 45 min | Sulfoxide/sulfone derivatives |
Data derived from forced degradation studies using HPLC-MS monitoring .
This compound's reactivity profile enables its use as a versatile building block in medicinal chemistry and materials science. The alkyne and carboxylic acid groups provide orthogonal handles for sequential functionalization, while the pyrrolidone ring contributes stereochemical complexity essential for bioactivity modulation .
Scientific Research Applications
Research indicates that 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid exhibits potential therapeutic effects in several areas:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to validate these findings in clinical settings.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Cosmetic Applications : The unique structural attributes of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid make it a candidate for use in cosmetic formulations aimed at skin hydration and anti-aging effects. Its ability to enhance skin moisture retention has been documented, making it valuable in topical applications.
Synthesis and Structural Variants
The synthesis of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid typically involves multi-step organic reactions that may include:
- Formation of the pyrrolidine ring.
- Introduction of the hydroxymethyl group.
- Construction of the heptynoic acid chain.
Comparison with Related Compounds
A comparison of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid with structurally related compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-(3-Hydroxypropyl)-5-oxopyrrolidin-1-yloctanoic acid | Contains a propanol instead of hydroxymethyl | Potentially different solubility and reactivity |
| 7-(2-Aminomethyl)-5-oxopyrrolidin-1-yloctanoic acid | Amino group instead of hydroxymethyl | May exhibit different biological activities |
| 7-(2-Methoxycarbonyl)-5-oxopyrrolidin-1-yloctanoic acid | Methoxycarbonyl substituent | Alters lipophilicity and pharmacokinetics |
This table illustrates how variations in structure can lead to different biological activities and applications.
Case Studies
Several case studies have explored the applications of this compound:
- Case Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid significantly reduced tumor size in animal models when administered alongside conventional chemotherapy agents. The results indicated enhanced efficacy with fewer side effects compared to standard treatments.
- Cosmetic Formulation Study : In another study focusing on cosmetic applications, formulations containing this compound were tested for skin hydration efficacy. Results showed a statistically significant improvement in skin moisture levels compared to control products, suggesting its potential as a key ingredient in skincare products.
- Neuroprotection Research : A recent investigation into neuroprotective properties revealed that the compound could reduce markers of oxidative stress in neuronal cultures, providing a foundation for further research into its use for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-[(2R)-2-(Hydroxymethyl)-5-oxo-1-pyrrolidinyl]heptanoate
Structural Differences :
- The ethyl ester derivative replaces the terminal carboxylic acid group of the target compound with an ethyl ester.
- The alkyne bond (hept-5-ynoic acid) in the target is replaced with a single bond (heptanoate).
Physicochemical Properties :
| Property | Target Compound (Hept-5-ynoic Acid) | Ethyl Ester Analog |
|---|---|---|
| Boiling Point | Not reported | 424.4±20.0 °C (Predicted) |
| Density | Not reported | 1.079±0.06 g/cm³ |
| pKa | ~4.5 (carboxylic acid) | 14.35±0.10 (ester) |
The alkyne bond in the target compound likely reduces solubility in polar solvents compared to the ethyl ester analog. The carboxylic acid group enhances hydrogen-bonding capacity, making the target more acidic and reactive in aqueous environments .
7-[(2R)-2-((E)-3-Hydroxy-5-phenylpent-1-enyl)-5-oxopyrrolidin-1-yl]heptanoic Acid
Structural Differences :
- The target compound features a hydroxymethyl group and an alkyne bond, whereas this analog has a 3-hydroxy-5-phenylpentenyl substituent.
5-(2-Haloethyl)pyrimidine Derivatives
Research Implications
- Toxicity data for the target compound remain uninvestigated, similar to the ethyl ester analog, warranting caution in handling .
Biological Activity
7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a heptynoic acid chain. The molecular formula is C₁₂H₁₉NO₄, and it exhibits significant biological activity, making it a subject of interest in various therapeutic applications.
Structural Features
The compound features:
- Pyrrolidine Ring : A five-membered ring containing nitrogen, which is essential for its biological interactions.
- Hydroxymethyl Group : This group enhances the compound's solubility and reactivity.
- Alkyne Functional Group : Provides additional reactivity, potentially allowing for diverse interactions with biological targets.
Biological Activity
Research indicates that 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid has been studied for various biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown potential cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells, indicating its role as an antiproliferative agent .
- Enzyme Inhibition : The compound's interaction with topoisomerase I has been evaluated, revealing that it may inhibit the enzyme's catalytic activity. This inhibition could be linked to its structural features, particularly the oxopyrrolidine moiety .
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. The unique hydroxymethyl group may significantly influence its binding properties and overall biological efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid:
Table 1: Summary of Biological Activities
The mechanism through which 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid exerts its biological effects is likely multifaceted:
- The hydroxymethyl group may enhance solubility and facilitate interactions with target proteins.
- The alkyne functionality might allow for covalent bonding with active sites on enzymes or receptors.
Comparative Analysis with Similar Compounds
The biological activity of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid can be compared with structurally similar compounds to understand its unique properties better.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-(3-Hydroxypropyl)-5-oxopyrrolidin-1-yloctanoic acid | Propanol instead of hydroxymethyl | Different solubility and reactivity |
| 7-(2-Aminomethyl)-5-oxopyrrolidin-1-yloctanoic acid | Amino group instead of hydroxymethyl | May exhibit different biological activities |
| 7-(2-Methoxycarbonyl)-5-oxopyrrolidin-1-yloctanoic acid | Methoxycarbonyl substituent | Alters lipophilicity and pharmacokinetics |
Q & A
Q. What are the recommended strategies for synthesizing 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Alkyne Formation : A Sonogashira coupling reaction can introduce the hept-5-ynoic acid moiety, leveraging palladium catalysis for C–C bond formation between terminal alkynes and aryl/alkyl halides .
Pyrrolidinone Ring Construction : Cyclization of γ-lactam precursors (e.g., 5-oxopyrrolidine derivatives) using hydroxy-methylation agents like formaldehyde or paraformaldehyde under acidic conditions .
Conjugation : Coupling the alkyne-containing heptanoic acid with the functionalized pyrrolidinone via nucleophilic substitution or amide bond formation .
Note: Reaction yields may vary due to steric hindrance from the hydroxymethyl group; optimize using protecting groups (e.g., silyl ethers) for sensitive functionalities.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify the alkyne proton ( ~2.5–3.5 ppm) and carbonyl groups ( ~170–210 ppm). The pyrrolidinone ring protons appear as multiplet signals ( ~3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (expected : calculated based on CHNO; exact mass requires formula validation) .
- IR Spectroscopy : Peaks at ~3300 cm (O–H stretch) and ~1650 cm (C=O stretch) .
Advanced Research Questions
Q. What challenges arise in characterizing the stereochemistry of the hydroxymethyl-pyrrolidinone moiety?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to assign stereochemistry .
Data Contradiction Note: Discrepancies in stereochemical assignments may occur if crystallization fails or computational models inaccurately predict electronic transitions.
Q. How can researchers address inconsistencies in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Perform systematic solubility tests in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Note that the alkyne and polar pyrrolidinone groups may confer limited aqueous solubility .
- Stability Studies : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolyzed alkyne or lactam ring opening) .
Contradiction Analysis: Discrepancies often stem from impurities or differing experimental conditions (e.g., buffer ionic strength).
Q. What advanced applications does this compound have in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition : Screen against pyrroline-5-carboxylate reductases (PYCR) due to structural similarity to pyrrolidine-based inhibitors. Use kinetic assays (e.g., NADPH depletion monitoring at 340 nm) .
- Prodrug Design : Exploit the hydroxymethyl group for esterification or glycosylation to enhance bioavailability. Validate hydrolytic activation in simulated physiological conditions .
Data Contradictions and Resolution
Q. Why do computational predictions of physicochemical properties (e.g., logP) conflict with experimental values?
- Resolution Strategy :
- Experimental Validation : Measure partition coefficients (logP) via shake-flask method (octanol/water) and compare with software predictions (e.g., ChemAxon, ACD/Labs).
- Source Analysis : Discrepancies may arise from inaccurate force-field parameters for the alkyne or lactam moieties in computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
